5-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol
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Overview
Description
5-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol is a fluorinated phenol derivative with a hydroxyl group and an amino group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorophenol and 1-(1-hydroxypropan-2-yl)amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
5-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl and amino groups facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-{1-[(1-hydroxy-3-methoxypropan-2-yl)amino]ethyl}phenol: This compound has a methoxy group instead of a hydroxyl group, which can alter its chemical and biological properties.
5-Fluoro-2-{1-[(1-hydroxy-2-methylpropan-2-yl)amino]ethyl}phenol: The presence of a methyl group can affect the compound’s reactivity and interactions.
Uniqueness
5-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16FNO2 |
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Molecular Weight |
213.25 g/mol |
IUPAC Name |
5-fluoro-2-[1-(1-hydroxypropan-2-ylamino)ethyl]phenol |
InChI |
InChI=1S/C11H16FNO2/c1-7(6-14)13-8(2)10-4-3-9(12)5-11(10)15/h3-5,7-8,13-15H,6H2,1-2H3 |
InChI Key |
PNPUWQFNRGTZNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=C(C=C(C=C1)F)O |
Origin of Product |
United States |
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